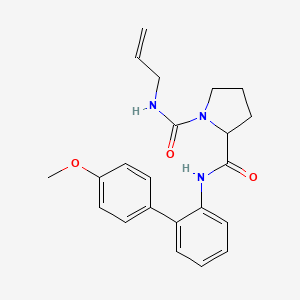
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1997 by scientists at the University of Connecticut, and has since been used in various scientific research applications. The purpose of
Wirkmechanismus
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate is a selective antagonist of the CB2 cannabinoid receptor. It works by blocking the binding of endogenous cannabinoids to the CB2 receptor, thereby preventing their physiological effects. This mechanism of action makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the growth of cancer cells in vitro. It has also been shown to have a potential role in the treatment of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate in lab experiments is its selectivity for the CB2 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other physiological processes. However, one limitation of using 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate is its relatively low potency compared to other synthetic cannabinoid receptor antagonists.
Zukünftige Richtungen
There are several future directions for research on 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate. One area of interest is the potential use of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate in the treatment of cancer. Another area of interest is the role of the endocannabinoid system in metabolic disorders, such as obesity and diabetes. Additionally, there is ongoing research into the development of more potent and selective synthetic cannabinoid receptor antagonists.
Synthesemethoden
The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves several steps, including the preparation of 2-(acetyloxy)benzoic acid, 3-acetyl-2-methyl-1-phenyl-1H-indole-5-carboxylic acid, and the coupling of these two compounds. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate has been used in various scientific research applications, particularly in the field of cannabinoid research. It has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation. It has also been used to study the effects of cannabinoids on cancer cells and the potential use of cannabinoids in cancer treatment.
Eigenschaften
IUPAC Name |
(3-acetyl-2-methyl-1-phenylindol-5-yl) 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-16-25(17(2)28)22-15-20(13-14-23(22)27(16)19-9-5-4-6-10-19)32-26(30)21-11-7-8-12-24(21)31-18(3)29/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMINYZYXYNGKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)

![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)
![4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol](/img/structure/B6075366.png)
